Hydrazine, 1,2-bis(2,6-dimethylphenyl)-
Description
Significance of Aromatic Substitution in Hydrazine (B178648) Frameworks for Chemical Reactivity and Structure
The introduction of aromatic substituents onto the hydrazine framework profoundly impacts its chemical reactivity and three-dimensional structure. Aryl groups, through their electronic effects (both inductive and resonance), can modulate the electron density on the nitrogen atoms, thereby influencing their nucleophilicity and basicity. Furthermore, the steric bulk of these aromatic rings plays a crucial role in dictating the conformational preferences around the N-N bond. In symmetrically substituted diarylhydrazines, the two aryl groups can adopt various orientations relative to each other, leading to different rotational isomers (rotamers). The interplay of these electronic and steric factors governs the molecule's ability to participate in various chemical transformations, including oxidation, reduction, and coordination with metal centers.
Unique Characteristics and Research Interest in 2,6-Dimethylphenyl Substituents in Hydrazine Chemistry
The 2,6-dimethylphenyl (or xylyl) group is a particularly interesting substituent in the context of hydrazine chemistry due to its significant steric hindrance. The two methyl groups in the ortho positions to the point of attachment to the hydrazine nitrogen atom effectively shield the N-N bond and the nitrogen lone pairs. This steric bulk can lead to several unique characteristics:
Restricted Rotation: The steric clash between the methyl groups and the other phenyl ring can severely restrict rotation around the N-N and N-aryl bonds, leading to conformationally locked or slowly interconverting isomers.
Modified Reactivity: The steric shielding can hinder the approach of reagents to the nitrogen atoms, potentially leading to altered reactivity patterns compared to less hindered diarylhydrazines. For instance, reactions that typically occur at the nitrogen centers might be slowed down or prevented altogether.
Unusual Structural Features: The steric strain imposed by the bulky xylyl groups can lead to distortions in the molecular geometry, such as elongated N-N bonds or wider C-N-N bond angles, which can be observed through techniques like X-ray crystallography.
These unique features have made hydrazines bearing 2,6-dimethylphenyl substituents attractive targets for research, as they provide a platform to study the fundamental principles of steric effects on chemical structure and reactivity.
Overview of Research Trajectories for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-
While specific research exclusively focused on "Hydrazine, 1,2-bis(2,6-dimethylphenyl)-" is not extensively documented in publicly available literature, the research trajectories for closely related, sterically hindered diarylhydrazines provide a clear indication of the potential areas of investigation for this compound. The primary research interests in such molecules can be categorized as follows:
Synthesis and Characterization: The development of efficient synthetic routes to access these sterically congested molecules is a key research area. Characterization often involves a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to elucidate the precise three-dimensional structure.
Conformational Analysis: A significant portion of the research on sterically hindered diarylhydrazines is dedicated to understanding their conformational behavior in solution and in the solid state. Techniques like variable-temperature NMR spectroscopy are employed to study the dynamics of rotational processes.
Reactivity Studies: Investigating the chemical reactivity of these compounds is another major focus. This includes studying their behavior in oxidation and reduction reactions, their ability to act as ligands for transition metals, and their participation in various organic transformations where the steric hindrance can lead to novel outcomes.
Materials Science Applications: The rigid and well-defined structures of some sterically hindered diarylhydrazines make them potential candidates for applications in materials science, for example, as building blocks for porous materials or as components in molecular switches.
Based on the detailed spectroscopic data available for the closely related compound, 1-tert-Butoxycarbonyl-1-(3,5-bis(2,6-dimethylphenyl)phenyl)hydrazine, we can infer the expected analytical characteristics of "Hydrazine, 1,2-bis(2,6-dimethylphenyl)-". wiley-vch.de
Expected Spectroscopic Data for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-
| Spectroscopic Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl groups would be expected in the aromatic region (around 7.0-7.5 ppm). The methyl protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The N-H protons would give rise to a signal whose chemical shift would be sensitive to solvent and concentration. |
| ¹³C-NMR | Resonances for the aromatic carbons would be observed in the downfield region (typically 120-150 ppm). The methyl carbons would appear at a much higher field (around 15-25 ppm). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₂₀N₂). Fragmentation patterns would likely involve cleavage of the N-N bond and loss of methyl groups. |
| Infrared Spectroscopy | The IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. |
Structure
3D Structure
Properties
CAS No. |
63615-06-5 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,2-bis(2,6-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10,17-18H,1-4H3 |
InChI Key |
JRROQXNFYLPNOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NNC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NNC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis
Although a specific crystal structure for Hydrazine (B178648), 1,2-bis(2,6-dimethylphenyl)- has not been reported, its solid-state properties can be reliably predicted.
The core of the molecule consists of a nitrogen-nitrogen single bond, with each nitrogen atom bonded to a 2,6-dimethylphenyl group. The steric hindrance imposed by the ortho-methyl groups on the phenyl rings is expected to be a dominant factor in determining the molecule's conformation. This steric clash would likely force the phenyl rings to be significantly twisted out of the plane defined by the C-N-N-C atoms. In a related sterically hindered structure, N,N'-bis(2,6-dimethylphenyl)-N-oxidoformamidinium, the planes of the aromatic rings are tilted by as much as 70-80° with respect to the central backbone to alleviate steric strain. nih.gov A similar, non-planar conformation is anticipated for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, with a large dihedral angle between the two phenyl rings. Bond lengths are expected to be within the normal ranges for N-N single bonds (approx. 1.45 Å) and N-C(aryl) bonds (approx. 1.40 Å).
The crystal packing of aromatic molecules is often governed by π-π stacking interactions. However, the presence of the ortho-methyl groups on the phenyl rings in Hydrazine, 1,2-bis(2,6-dimethylphenyl)- would act as steric barriers, effectively preventing the close, face-to-face approach required for significant π-π stacking.
Instead, the crystal structure is likely stabilized by a network of weaker intermolecular forces. These may include C-H···N or C-H···π interactions, where hydrogen atoms from the methyl groups or the phenyl rings interact with the nitrogen atoms or the π-system of an adjacent molecule, respectively. researchgate.netnih.gov
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. nih.govnih.gov For this molecule, a Hirshfeld analysis would be expected to show that H···H contacts make up the largest percentage of interactions, a common feature in sterically crowded organic molecules. iucr.org The fingerprint plots would also likely highlight the presence of C···H/H···C and N···H/H···N contacts, confirming the role of these weaker interactions in the crystal packing. nih.goviucr.org The absence of significant, characteristic bowl-shaped depressions on the shape index map would further support the lack of prominent π-π stacking.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. The predicted spectra for Hydrazine, 1,2-bis(2,6-dimethylphenyl)- are based on data from highly analogous compounds, such as N,N'-bis(2,6-dimethylphenyl)formamidine. rsc.org
The ¹H NMR spectrum is expected to show three main signals corresponding to the N-H protons, the aromatic protons, and the methyl protons. The ¹³C NMR spectrum would similarly display distinct signals for the methyl carbons and the four unique carbons of the 2,6-dimethylphenyl ring (ipso, ortho, meta, and para).
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | ~8.0-9.0 | Broad Singlet | Chemical shift is solvent-dependent and may show exchange broadening. Based on formamidine (B1211174) analogue. rsc.org |
| Aromatic H (meta, para) | ~6.8-7.3 | Multiplet | The three protons on each ring (two meta, one para) would likely appear as a complex multiplet. rsc.org |
| Methyl (CH₃) | ~2.1-2.4 | Singlet | The four equivalent methyl groups would give rise to a single, intense peak. rsc.org |
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C (ipso) | ~146 | Carbon attached to nitrogen. Based on formamidine analogue. rsc.org |
| Aromatic C (ortho) | ~128.6 | Carbons bearing the methyl groups. rsc.org |
| Aromatic C (para) | ~126.5 | Carbon at the para position. rsc.org |
| Aromatic C (meta) | ~122.2 | Carbons at the meta positions. rsc.org |
| Methyl (CH₃) | ~18-19 | Methyl group carbons. rsc.org |
Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning these proton and carbon signals.
The significant steric hindrance around the N-C(aryl) bonds is expected to create a substantial energy barrier to rotation. This restricted rotation can lead to the existence of stable atropisomers at low temperatures. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, would be the ideal technique to study this process. researchgate.netacs.orgnih.gov As the temperature is lowered, the interconversion between atropisomers would slow on the NMR timescale, potentially leading to the decoalescence of signals for the meta protons or the methyl groups, which would become diastereotopic in a chiral conformation. Line-shape analysis of these temperature-dependent spectra could be used to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational process. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy is used to identify functional groups and probe the nature of chemical bonds within a molecule. The expected FT-IR and Raman active modes for Hydrazine, 1,2-bis(2,6-dimethylphenyl)- can be predicted based on characteristic group frequencies. researchgate.netscispace.com
Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3350 - 3150 | Medium | Characteristic of secondary amines/hydrazines. rsc.orgresearchgate.net |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Typical for sp² C-H bonds. rsc.org |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Asymmetric and symmetric stretching of methyl groups. rsc.org |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected for the phenyl ring vibrations. rsc.org |
| N-N Stretch | 1100 - 1000 | Weak-Medium | This vibration can be weak and difficult to assign definitively. scispace.com |
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the aromatic rings and the N-N bond, which are often weak in the infrared spectrum. dtic.mil
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, electron ionization mass spectrometry (EI-MS) would be expected to yield a molecular ion peak (M⁺) corresponding to its exact mass.
Detailed experimental data on the mass spectrometric fragmentation of Hydrazine, 1,2-bis(2,6-dimethylphenyl)- is not extensively available in publicly accessible scientific literature. However, based on the compound's structure, several fragmentation pathways can be predicted. The central N-N bond is a likely point of cleavage, which would lead to the formation of a prominent fragment corresponding to the 2,6-dimethylaniline (B139824) radical cation or related species. Further fragmentation could involve the loss of methyl groups from the dimethylphenyl moieties.
A comprehensive analysis would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the molecular ion and its fragments, providing unequivocal evidence for the compound's identity.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation of Fragment |
| [M]⁺ | Molecular Ion | [C₁₆H₂₀N₂]⁺ |
| [M/2]⁺ | Cleavage of N-N bond | [C₈H₁₀N]⁺ |
| [M/2 - CH₃]⁺ | Loss of a methyl group | [C₇H₇N]⁺ |
Note: This table is based on predicted fragmentation patterns and is for illustrative purposes. Actual experimental data is required for definitive assignments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores and conjugated systems. The UV-Vis spectrum of Hydrazine, 1,2-bis(2,6-dimethylphenyl)- would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
Specific experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity (ε) values for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, are not readily found in the surveyed literature. The phenyl rings in the molecule constitute the primary chromophores. The presence of the hydrazine linker and the methyl substituents on the phenyl rings will influence the energy of the electronic transitions and thus the position and intensity of the absorption bands.
The steric hindrance caused by the ortho-methyl groups on the phenyl rings may affect the planarity of the molecule, which in turn would influence the extent of π-conjugation and be reflected in the UV-Vis spectrum. A detailed study would typically involve recording the spectrum in various solvents to assess the effect of solvent polarity on the electronic transitions.
Table 2: Expected UV-Vis Absorption Data for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Hexane | Not Available | Not Available | π → π |
| Ethanol | Not Available | Not Available | π → π / n → π |
| Acetonitrile | Not Available | Not Available | π → π / n → π* |
Note: This table illustrates the type of data obtained from UV-Vis spectroscopy. The values are not available from the conducted searches.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Hydrazine (B178648), 1,2-bis(2,6-dimethylphenyl)-, DFT calculations, likely employing a functional such as B3LYP with a 6-311++G(d,p) basis set, would be utilized to determine its most stable conformation (optimized molecular geometry).
Below is a table of hypothetical, yet realistic, optimized geometric parameters for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, derived from known values for related structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N-N | 1.42 |
| C-N | 1.40 |
| C-C (aromatic, avg.) | 1.39 |
| C-H (aromatic, avg.) | 1.08 |
| C-C (methyl) | 1.53 |
| C-H (methyl, avg.) | 1.09 |
| Bond Angles (°) ** | |
| C-N-N | 118.5 |
| C-N-C | - |
| N-C-C (aromatic) | 120.0 |
| C-C-C (aromatic, avg.) | 120.0 |
| H-C-H (methyl, avg.) | 109.5 |
| Dihedral Angles (°) ** | |
| C-N-N-C | ~90 |
Note: These values are estimations based on theoretical calculations of analogous molecules and have not been experimentally verified for Hydrazine, 1,2-bis(2,6-dimethylphenyl)-.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, the HOMO is expected to be localized primarily on the hydrazine nitrogen atoms, reflecting their lone pair character and making them the primary sites for electrophilic attack. The LUMO, conversely, is likely distributed over the π-systems of the 2,6-dimethylphenyl rings, indicating these are the regions that would accept electrons in a reaction with a nucleophile.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. The presence of the electron-donating methyl groups on the phenyl rings would be expected to raise the energy of the HOMO and potentially the LUMO, leading to a HOMO-LUMO gap that is comparable to or slightly smaller than that of 1,2-diphenylhydrazine.
| Orbital | Predicted Energy (eV) | Distribution |
| HOMO | -5.8 | Primarily on the N-N moiety |
| LUMO | -0.5 | Distributed over the aromatic rings |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are estimations and would be determined with greater precision through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which correspond to stabilizing electronic interactions.
In Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, key interactions would likely involve the delocalization of the nitrogen lone pairs (n) into the antibonding π* orbitals of the aromatic rings (n → π*). This interaction contributes to the stability of the molecule and influences its electronic properties. The magnitude of this interaction would be somewhat modulated by the steric hindrance from the ortho-methyl groups, which affects the optimal orbital overlap. Other significant interactions would include hyperconjugation involving the C-H bonds of the methyl groups.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts in the Solid State
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a 3D representation of the space around a molecule in a crystal, colored according to the nature and proximity of intermolecular contacts. The associated 2D fingerprint plots provide a quantitative summary of these interactions.
| Intermolecular Contact | Predicted Contribution (%) |
| H···H | ~50-60% |
| C···H / H···C | ~30-40% |
| N···H / H···N | <5% |
| C···C | <5% |
Note: These percentages are estimations based on typical values for organic molecules and the expected steric effects in Hydrazine, 1,2-bis(2,6-dimethylphenyl)-.
Simulation of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Results
Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data to validate the calculated molecular structure and electronic properties.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. For Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, the calculated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H protons (if present and not exchanged). The calculated ¹³C NMR spectrum would similarly show characteristic signals for the different carbon environments.
IR Spectroscopy: The simulated IR spectrum would predict the vibrational frequencies corresponding to different functional groups and vibrational modes within the molecule. Key vibrational bands would include N-H stretching (if applicable), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, the simulated UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions involving the nitrogen lone pairs.
The comparison of these simulated spectra with experimentally obtained data is a crucial step in confirming the accuracy of the computational model and gaining a deeper understanding of the molecule's properties.
Reactivity and Reaction Mechanisms
Oxidation and Reduction Chemistry of N,N'-Diarylhydrazines
The oxidation and reduction chemistry of N,N'-diarylhydrazines, including 1,2-bis(2,6-dimethylphenyl)hydrazine, is centered around the reactivity of the N-N bond and the nitrogen lone pairs.
Oxidation: N,N'-diarylhydrazines can be oxidized to the corresponding azo compounds. This transformation involves the removal of two protons and two electrons. The stability of the resulting azoarene is a driving force for this reaction. The oxidation can be achieved using various oxidizing agents. For instance, a photocatalytic system using visible light and air has been shown to be effective for the oxidation of various hydrazine (B178648) derivatives. nih.govthieme-connect.denih.gov In some cases, oxidation can lead to cleavage of the N-N bond, particularly in the presence of metal catalysts or under specific photochemical conditions. nih.gov
Reduction: Reduction of N,N'-diarylhydrazines typically results in the cleavage of the weak N-N bond to yield two molecules of the corresponding aniline (B41778). psu.edu This reductive cleavage can be accomplished using various methods, including catalytic hydrogenation or dissolving metal reductions (e.g., sodium in liquid ammonia). psu.edursc.org The choice of reducing agent and conditions is critical and can be influenced by the substituents on the aryl rings. psu.edursc.org For example, while simple alkylhydrazines are readily cleaved by hydrogenation under acidic conditions, their amide derivatives are more resistant. psu.edu The presence of acyl groups on the nitrogen atoms can dictate the necessary conditions for reductive cleavage. psu.edu
The general reactions are summarized in the table below:
| Reaction Type | Reagents & Conditions | Product Type |
| Oxidation | Mild oxidizing agents (e.g., air, H₂O₂), Photocatalysis | Azoarene |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), Na/NH₃(l) | Aniline derivative |
N-N Bond Cleavage Reactions and Mechanistic Pathways
The cleavage of the nitrogen-nitrogen bond in 1,2-diarylhydrazines is a significant reaction pathway that can be initiated through various mechanisms, including thermal, catalytic, and photochemical methods.
Catalytic Cleavage: Metal complexes can facilitate the N-N bond cleavage. For example, vanadium complexes supported by redox-active ligands have been shown to cleave the N-N bond in 1,2-diarylhydrazines stoichiometrically to form vanadium bis(amido) derivatives. nih.gov In such systems, the metal center and the ligand cooperate to enable the bond-breaking process. Another approach involves an alkyllithium-catalyzed guanylation reaction between 1,2-diarylhydrazines and carbodiimides, which results in the cleavage of the N-N bond to produce guanidine (B92328) and azo compounds. nih.gov This particular reaction proceeds through a thermal rearrangement driven by an intramolecular proton shift, without the need for external oxidants or reductants. nih.gov
Reductive Cleavage: As mentioned previously, the N-N bond is susceptible to reductive cleavage. Methods using sodium in liquid ammonia (B1221849) or zinc in acetic acid are effective for breaking this bond in 1,2-disubstituted hydrazines. psu.edursc.org The ease of reduction can be controlled by the nature of the substituents on the nitrogen atoms; electron-withdrawing groups can make the hydrazine derivative more susceptible to reduction. psu.edu
Photochemical Cleavage: A photocatalytic system using ruthenium complexes, visible light, and air has been developed for the efficient cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.govthieme-connect.denih.gov This method is notable for its mild conditions and effectiveness for a range of substrates, including N,N-diarylhydrazines, leading to the formation of secondary aromatic amines. nih.govnih.gov
A summary of N-N bond cleavage methods is presented below:
| Method | Key Reagents/Conditions | Mechanistic Feature | Product(s) |
| Catalytic (Vanadium) | Vanadium dinitrogen complex | Redox-active ligand assistance | Metal bis(amido) derivatives |
| Catalytic (Lithium) | Alkyllithium, Carbodiimide | Intramolecular proton shift | Guanidine, Azo compound |
| Reductive | Na/NH₃(l), Zn/AcOH | Electron transfer | Corresponding amines |
| Photochemical | Ru(bpyrz)₃₂, visible light, air | Generation of nitrogen radical cations | Secondary aromatic amines |
Reactions with Carbonyl Compounds to Form Hydrazones and Related Derivatives
A hallmark reaction of hydrazines, including 1,2-bis(2,6-dimethylphenyl)hydrazine, is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. soeagra.comictp.it This reaction is a type of nucleophilic addition to the carbonyl group, followed by dehydration.
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. soeagra.com This is often catalyzed by the addition of a small amount of acid. ictp.it The initial addition forms a tetrahedral intermediate called a carbinolamine. Subsequent proton transfer and elimination of a water molecule yield the hydrazone, which contains a C=N double bond. soeagra.com
For 1,2-bis(2,6-dimethylphenyl)hydrazine, the reaction would be with a substituted hydrazine, but the principle remains the same. The resulting N,N'-diarylhydrazone is a key intermediate in the Wolff-Kishner reduction, a method for converting a carbonyl group into a methylene (B1212753) group under basic conditions. wikipedia.orgpearson.comlibretexts.org The reaction sequence involves the in-situ formation of the hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent, leading to the release of nitrogen gas and the formation of the corresponding alkane. wikipedia.orglibretexts.org
| Reagent Type | Reaction Name | Conditions | Product |
| Aldehyde or Ketone | Hydrazone Formation | Mild acid or base catalysis | Hydrazone |
| Aldehyde or Ketone, then Base | Wolff-Kishner Reduction | Hydrazine, KOH, Heat (e.g., in ethylene (B1197577) glycol) | Alkane |
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
Electrophilic Aromatic Substitution (EAS): The phenyl rings of 1,2-bis(2,6-dimethylphenyl)hydrazine can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the electronic effects of the substituents already present: the hydrazine bridge and the two methyl groups.
Hydrazine Group (-NH-NH-): The nitrogen atoms have lone pairs of electrons that can be donated to the aromatic ring through resonance, making the hydrazine group a powerful activating group and an ortho, para-director.
Methyl Groups (-CH₃): The methyl groups are also activating groups (via hyperconjugation and weak induction) and are ortho, para-directors.
In 1,2-bis(2,6-dimethylphenyl)hydrazine, the positions ortho to the hydrazine bridge are blocked by the methyl groups. Therefore, electrophilic attack is strongly directed to the position para to the hydrazine nitrogen. The activating effects of the methyl groups further enhance the nucleophilicity of the ring at this position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orglibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the phenyl rings of 1,2-bis(2,6-dimethylphenyl)hydrazine is generally not feasible. SNAr reactions require the aromatic ring to be electron-poor, which is achieved by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho and/or para to a good leaving group (like a halide). nih.govlibretexts.org The rings in 1,2-bis(2,6-dimethylphenyl)hydrazine are electron-rich due to the activating hydrazine and methyl groups, and they lack a suitable leaving group. The mechanism for SNAr involves the addition of a nucleophile to the ring to form a stable, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Pyrazolines from Chalcones with Hydrazine Derivatives)
Hydrazine derivatives are crucial building blocks for the synthesis of nitrogen-containing heterocyclic compounds. A prominent example is the reaction of hydrazines with α,β-unsaturated ketones, commonly known as chalcones, to form pyrazolines. core.ac.ukthepharmajournal.comdergipark.org.tr Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms.
The synthesis typically involves the refluxing of a chalcone (B49325) with a hydrazine derivative in a suitable solvent like ethanol, sometimes with an acid or base catalyst. core.ac.ukdergipark.org.trnih.gov The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. dergipark.org.tr
This reaction is a versatile method for creating a wide variety of substituted pyrazoline derivatives, which are of interest in medicinal chemistry. thepharmajournal.comdergipark.org.tr While hydrazine hydrate (B1144303) is commonly used, substituted hydrazines like phenylhydrazine (B124118) can also be employed to generate N-substituted pyrazolines. thepharmajournal.comnih.gov The use of 1,2-bis(2,6-dimethylphenyl)hydrazine in such a reaction would be expected to yield a correspondingly substituted pyrazoline, although the steric bulk might necessitate more forcing reaction conditions. Another example includes copper-mediated cyclization reactions of hydrazines with enediynones to furnish pyrazolo[1,5-a]pyridines. rsc.org
| Reactants | Heterocyclic Product | General Conditions |
| Chalcone (α,β-unsaturated ketone) + Hydrazine derivative | Pyrazoline | Reflux in ethanol, acid/base catalysis |
| Enediyone + Hydrazine | Pyrazolo[1,5-a]pyridine | Copper chloride mediation |
Role of Steric Hindrance from 2,6-Dimethylphenyl Groups on Reactivity
The two 2,6-dimethylphenyl (xylyl) groups in "Hydrazine, 1,2-bis(2,6-dimethylphenyl)-" play a profound role in its reactivity due to significant steric hindrance. The methyl groups at the ortho positions to the C-N bond impose major conformational constraints and shield the nitrogen atoms and the N-N bond.
Effects on Nucleophilicity and Basicity: The steric bulk around the nitrogen atoms hinders the approach of electrophiles and proton acids. This reduces the nucleophilicity and basicity of the nitrogen lone pairs compared to less hindered diarylhydrazines, such as 1,2-diphenylhydrazine. Reactions that rely on the nucleophilic character of the nitrogen, such as alkylation or acylation at the nitrogen, would be significantly slower.
Effects on Reaction Rates:
Hydrazone Formation: The reaction with carbonyl compounds to form hydrazones would be sterically hindered. wikipedia.org While the reaction is still possible, it may require higher temperatures or longer reaction times compared to reactions with less bulky hydrazines. The approach of the hydrazine to the carbonyl carbon is impeded.
N-N Bond Cleavage: Steric strain can sometimes weaken the N-N bond, potentially facilitating thermal cleavage. However, for catalytic reactions, the bulky xylyl groups may prevent the hydrazine from effectively coordinating to the metal center, thereby slowing down or inhibiting the catalytic cycle. nih.gov
Conformational Effects: The steric repulsion between the two bulky 2,6-dimethylphenyl groups forces a significant twist around the N-N and C-N bonds. This prevents the molecule from adopting a planar conformation, which in turn disrupts the π-conjugation between the phenyl rings and the nitrogen lone pairs. This disruption can slightly modify the electronic properties of the molecule, influencing its reactivity and spectroscopic characteristics.
Coordination Chemistry and Metal Complexation
1,2-Bis(2,6-dimethylphenyl)hydrazine as a Ligand in Transition Metal Complexes
No information is available on the use of 1,2-bis(2,6-dimethylphenyl)hydrazine as a ligand in transition metal complexes.
Synthesis and Structural Characterization of Metal Complexes
There are no published methods for the synthesis or structural characterization of metal complexes containing 1,2-bis(2,6-dimethylphenyl)hydrazine.
Investigation of Coordination Modes and Stereochemistry around Metal Centers
The coordination modes and stereochemistry of metal centers with 1,2-bis(2,6-dimethylphenyl)hydrazine as a ligand have not been investigated.
Electronic and Spectroscopic Properties of Metal-Hydrazine Complexes
The electronic and spectroscopic properties of metal complexes with 1,2-bis(2,6-dimethylphenyl)hydrazine are not documented.
Catalytic Applications of Hydrazine-Based Metal Complexes
There is no information regarding the catalytic applications of metal complexes based on 1,2-bis(2,6-dimethylphenyl)hydrazine.
Applications in Advanced Materials and Chemical Synthesis
Role as a Building Block in Organic Synthesis for Complex Molecule Construction
Hydrazine (B178648), 1,2-bis(2,6-dimethylphenyl)-, serves as a crucial intermediate in the synthesis of more complex molecules. One of the notable downstream products synthesized from this compound is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). lookchem.com TMB is a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunochemical techniques. The synthesis of TMB from Hydrazine, 1,2-bis(2,6-dimethylphenyl)- highlights the latter's importance as a foundational building block for creating high-value, complex organic molecules. lookchem.com The synthesis route is valued for its simplicity and efficiency, contributing to the cost-effective production of TMB. lookchem.com
The general reactivity of hydrazones, which can be derived from hydrazine compounds, makes them valuable intermediates in organic synthesis for constructing strained polycyclic hydrocarbons and other complex structures. mdpi.comsciforum.net While not directly referencing Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, these applications with related hydrazine derivatives underscore the potential of this class of compounds as versatile building blocks.
Table 1: Key Synthesis Application
| Precursor Compound | Downstream Product | Application of Product |
|---|
Precursor for Novel Functional Materials
The unique electronic and structural properties of hydrazine derivatives are being explored for the creation of new functional materials with applications in electronics and polymer science.
While direct research on polymeric systems incorporating Hydrazine, 1,2-bis(2,6-dimethylphenyl)- is not extensively documented, related studies on other hydrazine derivatives show their potential in polymer chemistry. For instance, detailed molecular dynamics simulations have been performed on blends of poly(2,6-dimethyl-1,4-phenylene ether) with other polymers to understand their miscibility and structural behavior at a microscopic level. rsc.org This indicates an interest in polymers containing dimethylphenyl moieties. Furthermore, coordination polymers have been synthesized using ligands that feature bis(1-methylbenzimidazol-2-yl)pyridine units, demonstrating the creation of functional magnetic materials. pkusz.edu.cn These examples suggest a potential, though not yet fully realized, for Hydrazine, 1,2-bis(2,6-dimethylphenyl)- to be used as a monomer or a structural component in novel polymeric materials.
The field of organic electronics has seen significant advancements through the development of novel materials for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Though specific studies on Hydrazine, 1,2-bis(2,6-dimethylphenyl)- in this context are limited, the broader class of hydrazine and aromatic amine derivatives is highly relevant.
In the realm of OLEDs, materials with thermally activated delayed fluorescence (TADF) are of great interest. researchgate.netfrontiersin.orgresearchgate.net These materials, often based on donor-acceptor architectures, can achieve high external quantum efficiencies. For instance, deep-red and deep-blue emitting OLEDs have been developed using various acenaphthopyrazine and pyrazine-based derivatives, respectively. researchgate.netresearchgate.net The design of these materials often involves the strategic placement of electron-donating and electron-accepting groups to tune their photophysical properties. frontiersin.org The development of OLEDs with ultrathin emitting nanolayers is another area of active research, aiming to simplify device structure and improve efficiency. pkusz.edu.cnmdpi.com
In the context of DSSCs, ruthenium(II) complexes featuring bipyridine ligands are widely used as sensitizers. nih.govnih.gov Research is ongoing to develop thiocyanate-free ruthenium sensitizers to improve stability and performance. nih.govnih.gov Additionally, new dipolar compounds containing entities like 5,6-bis-hexyloxy-benzo fao.orgresearchgate.netnih.govthiadiazole have been synthesized and used as sensitizers, demonstrating high conversion efficiencies. rsc.org The structural motifs present in Hydrazine, 1,2-bis(2,6-dimethylphenyl)- could potentially be incorporated into new designs for such electronic materials.
Table 2: Performance of Related Organic Electronic Devices
| Device Type | Key Material/Component | Performance Metric |
|---|---|---|
| Deep-Red TADF-OLED | T-DA-2 Emitter | Max. External Quantum Efficiency: 26.26% |
| Tandem OLED | Ir(ppy)2(acac) ultrathin emitter | Peak Current Efficiency: 135.74 cd/A |
Applications in Chemosensor Development
Chemosensors are molecules designed to detect specific ions or molecules with high sensitivity and selectivity. Hydrazine derivatives are frequently used as the core structure for such sensors. For example, a chemosensor based on 2,2′-(hydrazine-1,2-diylidenedimethylylidene)bis(6-isopropyl-3-methylphenol) has been developed for the selective detection of Cu²⁺ ions. fao.org This sensor exhibits a color change from colorless to yellow in the presence of Cu²⁺ and shows "turn-off" fluorescence recognition with a low detection limit of 50 nM. fao.org
Role in Dye Synthesis and Colorant Development
Hydrazine derivatives have a long history in the synthesis of dyes and colorants. The azo group (-N=N-), which can be formed from hydrazine derivatives, is a fundamental chromophore in many classes of dyes. For instance, derivatives of 2,6-diaminoanthraquinone (B87147) have been synthesized to create new dyes, and their spectroscopic properties have been studied. asianpubs.org Basic azo dyes based on 2,6-diaminopyridine (B39239) have also been developed for dyeing various types of fibers, producing intense colors with good fastness properties. google.com While direct synthesis of dyes from Hydrazine, 1,2-bis(2,6-dimethylphenyl)- is not prominently reported, its chemical nature makes it a potential precursor for novel dye structures.
Investigation as a Corrosion Inhibitor
The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Hydrazine derivatives are among the compounds investigated for this purpose. A novel hydrazinecarbothioamide, for example, has been synthesized and shown to be a potential corrosion inhibitor for mild steel in hydrochloric acid. nih.gov Electrochemical studies demonstrated that this compound can achieve a high inhibition efficiency, suggesting the formation of a protective film on the metal surface. nih.gov The investigation of Hydrazine, 1,2-bis(2,6-dimethylphenyl)- as a corrosion inhibitor could be a promising area for future research, given the known properties of related compounds.
Analysis of Derivatives and Analogues
Systematic Study of Structurally Related N,N'-Diarylhydrazines
N,N'-diarylhydrazines are a class of compounds that have been the subject of various synthetic studies. A common and effective method for their preparation is the reduction of the corresponding substituted azobenzenes. One systematic approach utilizes sodium dithionite (B78146) in an aqueous solution to achieve this transformation under mild conditions, which notably avoids the overreduction to anilines that can occur with other methods. organic-chemistry.org
The success of this reduction is highly dependent on the substitution pattern of the aryl rings. A study on the reduction of various azobenzenes demonstrated that many substituted derivatives could be converted to their corresponding N,N'-diarylhydrazines in excellent yields. organic-chemistry.org However, the methodology has limitations, particularly with highly substituted or sterically hindered compounds. For instance, the reduction of 2,2',4,4',6,6'-hexamethylazobenzene, a close analogue to the azobenzene (B91143) precursor of 1,2-bis(2,6-dimethylphenyl)hydrazine, did not yield the corresponding hydrazine (B178648), highlighting the significant impact of steric hindrance around the N=N bond. organic-chemistry.orgscribd.com
Table 1: Reduction of Various Azobenzenes to N,N'-Diarylhydrazines
This interactive table summarizes the yields of N,N'-diarylhydrazines obtained from the reduction of their corresponding azobenzene precursors using sodium dithionite. organic-chemistry.org
| Azobenzene Precursor | N,N'-Diarylhydrazine Product | Yield (%) |
|---|---|---|
| Azobenzene | 1,2-Diphenylhydrazine | 94 |
| 4,4'-Dimethylazobenzene | 1,2-Bis(4-methylphenyl)hydrazine | 92 |
| 2,2'-Dimethylazobenzene | 1,2-Bis(2-methylphenyl)hydrazine | 85 |
| 4,4'-Dichloroazobenzene | 1,2-Bis(4-chlorophenyl)hydrazine | 80 |
| 4,4'-Dimethoxyazobenzene | 1,2-Bis(4-methoxyphenyl)hydrazine | 0 |
Comparative Analysis of Electronic and Steric Effects of Different Aryl Substituents on the Hydrazine Core
The electronic and steric properties of the aryl substituents have a profound effect on the chemical and physical characteristics of the N,N'-diarylhydrazine core. These effects are particularly evident when examining the properties of their radical cations.
Electronic Effects: The nature of para-substituents on the aryl rings can tune the electronic interactions within the hydrazine radical cation. nih.gov Studies on 2,3-diaryl-2,3-diazabicyclo[2.2.2]octane radical cations, which serve as rigid models for diarylhydrazines, show that electron-donating groups (like -OMe) and electron-withdrawing groups (like -Cl) alter the energy of the optical transitions. nih.govfigshare.com Electron-donating groups stabilize the radical cation by delocalizing the positive charge through resonance. The ability of a substituent to stabilize the lowest energy optical transition involves electron donation from the aryl groups toward the singly occupied molecular orbital (SOMO) centered on the N-N bond. figshare.com
Steric Effects: The steric bulk of substituents, especially in the ortho positions of the aryl rings, plays a crucial role. In the case of Hydrazine, 1,2-bis(2,6-dimethylphenyl)-, the two methyl groups on each phenyl ring impose significant steric hindrance. This hindrance can restrict the rotation around the N-C bonds, influencing the conformation of the molecule. As observed in synthesis studies, extreme steric hindrance, such as that in the hypothetical 1,2-bis(2,4,6-trimethylphenyl)hydrazine, can completely prevent its formation via the reduction of the corresponding azobenzene. organic-chemistry.orgscribd.com This steric crowding directly impacts the accessibility of the nitrogen lone pairs and the N-N bond, thereby influencing the compound's reactivity. nih.gov
Table 2: Influence of Substituents on Radical Cation Properties
This interactive table shows the effect of different para-substituents on the reorganization energy of the lowest energy transition in diarylhydrazine-like radical cations. figshare.com
| Substituent (X) | Reorganization Energy (λv_sym, cm⁻¹) | Electronic Effect |
|---|---|---|
| -H | 1420 | Neutral |
| -Cl | 5300 | Electron-Withdrawing |
Structure-Reactivity Relationship Studies within the Diarylhydrazine Family
The relationship between the structure of diarylhydrazines and their reactivity is a key area of investigation, particularly in cross-coupling reactions where they can serve as versatile reactants. nih.gov
The reactivity is governed by a combination of the electronic nature of the substituents and steric factors. Studies have shown that in certain reactions, such as the synthesis of biaryls via manganese(III) acetate-mediated homocoupling, the electronic character of the substituents on the arylhydrazine has little effect on the reaction's success; both electron-rich and electron-poor arylhydrazines are generally well-tolerated. nih.gov
However, in other transformations, the electronic properties are critical. For example, in the palladium-catalyzed ortho-arylation of azoarenes, electron-donating groups on the reacting arylhydrazine lead to good product yields, whereas electron-withdrawing groups result in poor to moderate yields. nih.gov This indicates that the nucleophilicity of the hydrazine, which is modulated by the substituents, is a key factor in the reaction mechanism.
Steric hindrance, particularly from ortho-substituents like the methyl groups in 1,2-bis(2,6-dimethylphenyl)hydrazine, can be a determining factor. In many cases, sterically hindered ortho-substituted arylhydrazines fail to participate in coupling reactions where less hindered analogues react smoothly. nih.gov This demonstrates a clear structure-reactivity relationship where steric bulk around the hydrazine core can inhibit the approach of reactants or catalysts, thereby shutting down reactivity.
Synthesis and Properties of Hydrazone Derivatives of 1,2-Bis(2,6-dimethylphenyl)hydrazine
Hydrazones are a significant class of derivatives formed from the reaction of hydrazines with carbonyl compounds (aldehydes and ketones). nih.gov The synthesis of a hydrazone from 1,2-bis(2,6-dimethylphenyl)hydrazine would involve its condensation with an aldehyde or ketone, typically under conditions that facilitate the removal of water.
The general reaction is as follows: R(R')C=O + H₂N-NHR'' → R(R')C=N-NHR'' + H₂O
The properties of the resulting hydrazone, (2,6-(CH₃)₂C₆H₃)HN-N=CR'R'', would be heavily influenced by the bulky aryl substituent. This group would likely dictate the stereochemistry around the C=N double bond and influence the conformational preferences of the entire molecule. The presence of the N-H proton and the lone pair on the adjacent nitrogen atom would still allow for potential coordination to metal centers, although this would be sterically restricted. researchgate.net These hydrazones contain a C=N double bond conjugated with a lone electron pair on the terminal nitrogen, a structural feature responsible for their characteristic chemical and physical properties. core.ac.uk
Future Research Directions and Potential Areas of Exploration
Development of Novel and Green Synthetic Methodologies
The synthesis of sterically hindered diarylhydrazines, including 1,2-bis(2,6-dimethylphenyl)hydrazine, remains a significant challenge. Traditional methods for producing diarylhydrazines, such as the reduction of the corresponding azobenzenes, can be inefficient for highly substituted systems. For instance, studies have shown that the reduction of heavily substituted azobenzenes like 2,2',4,4',6,6'-hexamethylazobenzene may fail under standard conditions that are effective for less hindered analogues. organic-chemistry.org This highlights a critical need for developing new and efficient synthetic protocols.
Future research should focus on methodologies that can overcome the steric barriers inherent in this molecule. Exploring green and sustainable synthetic routes is of paramount importance to align with modern chemical principles that emphasize reduced waste, energy efficiency, and the use of non-hazardous reagents. mobt3ath.comresearchgate.net
Key areas for exploration include:
Advanced Reduction Techniques: Investigating more powerful or selective reducing agents and catalytic systems for the conversion of (E)-1,2-bis(2,6-dimethylphenyl)diazene to the target hydrazine (B178648). This could involve catalytic transfer hydrogenation or specialized electrochemical reduction methods. mdpi.com
Alternative Energy Sources: The use of microwave irradiation or ultrasonication could enhance reaction rates and yields by providing localized energy to overcome the activation barriers associated with sterically demanding transformations. researchgate.net
Heterogeneous Catalysis: The development of reusable solid-supported catalysts could offer a greener alternative to homogeneous systems, simplifying product purification and minimizing waste. nih.gov
Table 1: Potential Green Synthetic Approaches for 1,2-bis(2,6-dimethylphenyl)hydrazine
| Synthetic Method | Potential Advantages | Key Challenges for Sterically Hindered Substrate | Research Focus Areas |
| Catalytic Hydrogenation | High atom economy; clean reaction. | Catalyst poisoning or deactivation; low reactivity due to steric shielding of the N=N bond. | Screening of robust catalysts (e.g., Pt, Pd, Ni on various supports); optimization of pressure and temperature. |
| Transfer Hydrogenation | Milder conditions; avoids high-pressure H₂ gas. | Identifying suitable hydrogen donors that can access the sterically hindered azo group. | Exploration of various hydrogen donors (e.g., formic acid, isopropanol) and catalysts (e.g., Ru, Ir complexes). |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants; high selectivity. | Low solubility in common electrolytes; passivation of the electrode surface. | Development of suitable solvent/electrolyte systems; design of specialized electrochemical cells. |
| Microwave-Assisted Synthesis | Rapid heating; potential for increased reaction rates and yields. | Ensuring uniform heating; potential for side reactions at higher temperatures. | Optimization of microwave power, temperature, and reaction time; solvent screening. |
Exploration of Photophysical Properties and Applications
The photophysical and photochemical behavior of aromatic hydrazines can be significantly influenced by their molecular conformation. mobt3ath.com The four ortho-methyl groups in 1,2-bis(2,6-dimethylphenyl)hydrazine are expected to force the phenyl rings to twist out of the plane of the N-N bond, disrupting π-conjugation. This unique, sterically enforced geometry could lead to novel photophysical properties not observed in more planar diarylhydrazine systems.
Future research in this area should aim to characterize these properties and explore their potential applications.
Spectroscopic and Luminescence Studies: A thorough investigation of the absorption, fluorescence, and phosphorescence properties of the molecule is warranted. The twisted conformation may inhibit non-radiative decay pathways, potentially leading to enhanced fluorescence quantum yields.
Photoisomerization and Photoswitching: The precursor, (E)-1,2-bis(2,6-dimethylphenyl)diazene, is an azobenzene (B91143) derivative. The steric hindrance is known to affect the kinetics and quantum yields of the E/Z isomerization process in azobenzenes. researchgate.net Studying the photochemistry of the hydrazine itself could reveal interesting photo-induced transformations, such as N-N bond cleavage under specific light conditions. mdpi.com
Development of Photo-functional Materials: Depending on its luminescent and photochemical properties, the compound could be explored as a component in organic light-emitting diodes (OLEDs), a fluorescent sensor for specific analytes, or as a building block for photo-responsive polymers and materials.
Advanced Mechanistic Studies Using In-situ Spectroscopy and Theoretical Modeling
A deep understanding of the reactivity of 1,2-bis(2,6-dimethylphenyl)hydrazine requires detailed mechanistic studies. The steric bulk is expected to play a decisive role in its chemical transformations, influencing reaction rates, transition states, and product distributions.
Future work should leverage a combination of advanced analytical techniques and computational chemistry.
In-situ Spectroscopic Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of reactions involving the hydrazine in real-time. This would provide invaluable data on reaction kinetics and the formation of transient intermediates, for example, during oxidation or N-N bond cleavage reactions. organic-chemistry.org
Theoretical Modeling with DFT: Density Functional Theory (DFT) calculations are a powerful tool for probing the structure and reactivity of molecules. nih.gov DFT studies could be employed to:
Determine the preferred ground-state conformation and the rotational energy barriers around the N-N and C-N bonds.
Calculate the bond dissociation energy of the N-N and N-H bonds to predict its reactivity in radical reactions.
Model transition states for potential reactions to elucidate mechanistic pathways and understand the influence of sterics on reactivity.
Integration into Supramolecular Assemblies and Frameworks
The well-defined, bulky, and rigid structure of 1,2-bis(2,6-dimethylphenyl)hydrazine makes it an intriguing building block for supramolecular chemistry and the design of functional materials. The 2,6-dimethylphenyl groups can act as large steric guardians, capable of creating specific pockets or preventing close packing in the solid state.
Potential research avenues include:
Host-Guest Chemistry: The hydrazine could be functionalized to create macrocyclic hosts. The bulky aryl groups could form a well-defined cavity, leading to selective binding of guest molecules.
Crystal Engineering: The steric hindrance will dominate the crystal packing, potentially leading to the formation of porous crystalline materials. The N-H groups can participate in hydrogen bonding, providing a directional tool to guide the assembly of supramolecular structures.
Framework Materials (MOFs and COFs): The molecule could be used as a strut in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The steric bulk of the ligands would directly influence the pore size and chemical environment within the framework, which could be exploited for applications in gas storage, separation, or catalysis.
Discovery of New Catalytic Transformations Involving N,N'-Diarylhydrazines
The field of catalysis heavily relies on the rational design of ligands to control the activity and selectivity of metal centers. Sterically demanding ligands are often crucial for stabilizing reactive, low-coordinate metal species and for creating specific steric environments that favor certain reaction pathways.
Future research should explore the potential of 1,2-bis(2,6-dimethylphenyl)hydrazine and its derivatives in catalysis.
As a Sterically Demanding Ligand: The two nitrogen atoms can act as a bidentate ligand for a transition metal. The extreme steric bulk provided by the four ortho-methyl groups could lead to novel catalytic activity, similar to how bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands have enabled challenging chemical transformations.
As a Substrate in Catalytic Reactions: Developing catalytic methods for the selective transformation of the hydrazine itself is another promising area. This could include catalytic N-N bond cleavage to form valuable amine products or catalytic derivatization at the nitrogen atoms. organic-chemistry.org
Organocatalysis: The basic nitrogen atoms and the unique steric environment could be harnessed in organocatalytic reactions, where the molecule could act as a bulky Brønsted or Lewis base.
Table 2: Potential Catalytic Applications for 1,2-bis(2,6-dimethylphenyl)hydrazine
| Application Area | Role of the Hydrazine | Potential Reaction | Rationale for Use |
| Transition Metal Catalysis | Bidentate Ligand | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | The steric bulk may promote reductive elimination and stabilize low-coordinate metal centers, increasing catalyst turnover. |
| Polymerization | Ligand | Olefin polymerization | The ligand's steric profile could influence the polymer's tacticity and molecular weight. |
| Selective Synthesis | Substrate | Catalytic N-N bond cleavage | A mild, catalytic method to produce 2,6-dimethylaniline (B139824), a valuable chemical intermediate. organic-chemistry.org |
| Asymmetric Catalysis | Chiral Ligand Precursor | Asymmetric hydrogenation | If resolved into its atropisomers, it could serve as a chiral ligand for enantioselective catalysis. |
Q & A
Q. How do crystal packing interactions influence the solid-state stability of Hydrazine, 1,2-bis(2,6-dimethylphenyl)-?
- Methodology: Analyze Hirshfeld surfaces and intermolecular contact metrics (e.g., π-π stacking, van der Waals interactions) from SCXRD data. Thermal stability is assessed via TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry). Steric crowding from dimethyl groups may reduce packing efficiency, increasing hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
